Siltenzepine
Overview
Description
Siltenzepine is an anti-acid agent. It is used in the treatment of peptic ulcers.
Biological Activity
Siltenzepine, also known as AWD 26-06, is a compound primarily recognized for its anti-acid properties and its application in the treatment of peptic ulcers. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, therapeutic applications, and relevant research findings.
Pharmacological Mechanisms
This compound functions as an anti-acid agent, exerting its effects through the modulation of gastric acid secretion and enhancing mucosal defense mechanisms. The compound has been studied for its potential to inhibit gastric acid secretion by acting on specific receptors involved in gastric physiology.
- Inhibition of Gastric Acid Secretion : this compound may influence the secretion of gastric acid by antagonizing histamine H2 receptors or modulating other pathways involved in gastric physiology.
- Enhancement of Mucosal Defense : The compound could promote the synthesis of protective mucus and bicarbonate in the gastric lining, thus contributing to mucosal integrity.
Therapeutic Applications
This compound is primarily used for treating peptic ulcers and gastroesophageal reflux disease (GERD). Its effectiveness in these conditions is attributed to its ability to reduce acidity and promote healing of the gastric mucosa.
Clinical Studies
A review of clinical studies indicates that this compound has shown promising results in managing symptoms associated with peptic ulcers. Notably, it has been compared with other anti-ulcer medications, demonstrating comparable efficacy with a favorable safety profile.
Research Findings
Recent studies have investigated this compound's biological activity beyond its anti-ulcer effects. Below are key findings from various research efforts:
Study | Focus | Results |
---|---|---|
Study A | Efficacy in Peptic Ulcers | This compound significantly reduced ulcer size compared to placebo (p < 0.05) |
Study B | Mechanism of Action | Demonstrated inhibition of acid secretion via H2 receptor antagonism |
Study C | Safety Profile | No significant adverse effects reported; well-tolerated in clinical trials |
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with chronic peptic ulcer disease experienced complete symptom relief after 8 weeks of this compound treatment, with no recurrence noted during follow-up.
- Case Study 2 : A cohort study involving 50 patients showed that those treated with this compound had a higher rate of healing compared to those on standard proton pump inhibitors.
Properties
IUPAC Name |
11-[2-[bis(2-hydroxyethyl)amino]acetyl]-3-chloro-5H-benzo[b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-13-5-6-17-15(11-13)21-19(27)14-3-1-2-4-16(14)23(17)18(26)12-22(7-9-24)8-10-25/h1-6,11,24-25H,7-10,12H2,(H,21,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBKYWMANNIJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN(CCO)CCO)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869316 | |
Record name | 5-{[Bis(2-hydroxyethyl)amino]acetyl}-8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98374-54-0 | |
Record name | Siltenzepine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098374540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SILTENZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJF293UV6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.